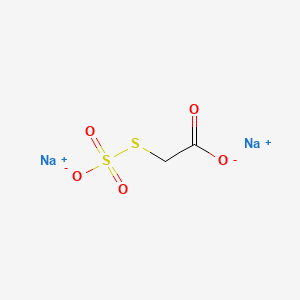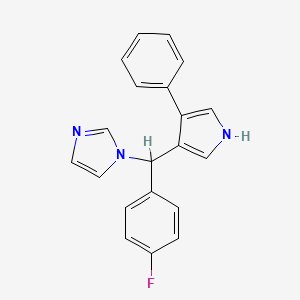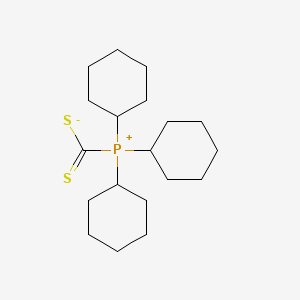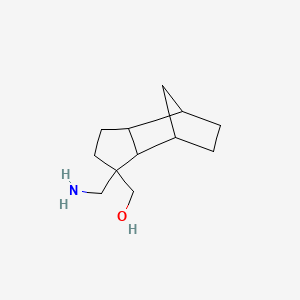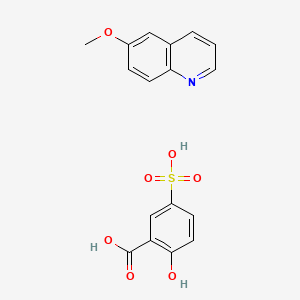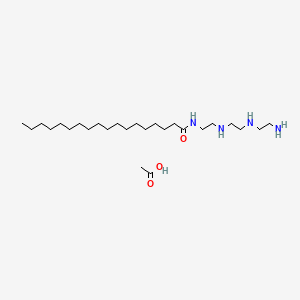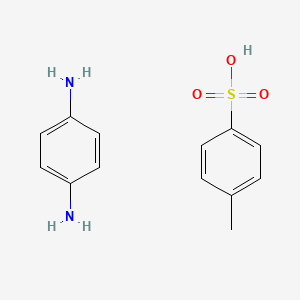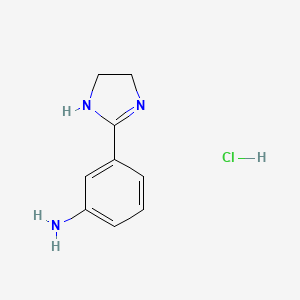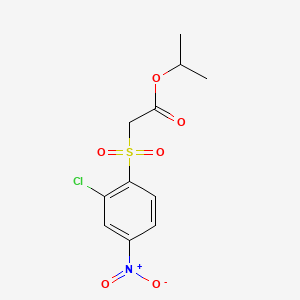
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a chemical compound with a complex structure that includes acetic acid, a chlorinated nitrophenyl group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then esterified with isopropanol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. Safety measures are also crucial due to the handling of chlorinated and nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of the nitro group, forming amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: A precursor in the synthesis of the compound.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with similar properties.
2,6-Dichloro-4-nitrophenol: A compound with additional chlorine atoms, affecting its reactivity.
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
139326-50-4 |
|---|---|
Formule moléculaire |
C11H12ClNO6S |
Poids moléculaire |
321.73 g/mol |
Nom IUPAC |
propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H12ClNO6S/c1-7(2)19-11(14)6-20(17,18)10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3 |
Clé InChI |
FUDCIMPBOLJFCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



